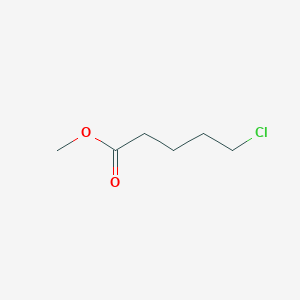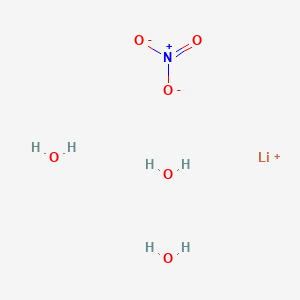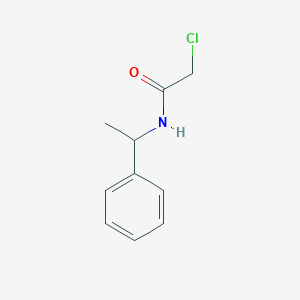
2-chloro-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(1-phenylethyl)acetamide is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 . It is a solid substance at room temperature .
Synthesis Analysis
2-Chloro-N-phenethylacetamide is used as a reagent in the synthesis of praziquantel by tandem amidoalkylation and N-acyliminium ion cyclization . More details about its synthesis can be found in related papers .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(1-phenylethyl)acetamide consists of a phenylethyl group attached to an acetamide moiety, which is further substituted with a chlorine atom . The molecules are linked by N—H⋯O hydrogen bonds into infinite chains running in the direction .Physical And Chemical Properties Analysis
2-chloro-N-(1-phenylethyl)acetamide is a solid at room temperature . It has a molecular weight of 197.66 g/mol . The compound has a topological polar surface area of 29.1 Ų and a complexity of 166 .Applications De Recherche Scientifique
Here’s a brief summary:
Specific Scientific Field
Summary of the Application
Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) are being investigated for their potential as therapeutic candidates .
3. Methods of Application or Experimental Procedures: The research involves the synthesis of new pharmaceutical compounds using various chemical techniques and computational chemistry applications . The effects of these synthetic, semi-synthetic, and natural biologically active substances are studied based on their molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Summary of Results or Outcomes
One of the compounds with methyl and fluoro substitutes showed potential cytotoxic efficacy with an average IC50 value of approximately 13 μM .
Use in Medicinal Chemistry
Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) are being investigated for their potential as therapeutic candidates . These compounds are synthesized using various chemical techniques and computational chemistry applications . The effects of these synthetic, semi-synthetic, and natural biologically active substances are studied based on their molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Anti-Inflammatory and Analgesic Activity
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory activity and analgesic activity . The results indicated that halogen-containing phenoxy compounds showed promising results .
Biological Activities
Phenoxy acids and their derivatives are associated with a variety of biological activities such as herbicidal activity, anti-mycobacterial agents, anti-inflammatory activity, anti-leishmanial, and anti-viral activity .
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMICUPYDDHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-phenylethyl)acetamide | |
CAS RN |
13230-80-3 | |
| Record name | 13230-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



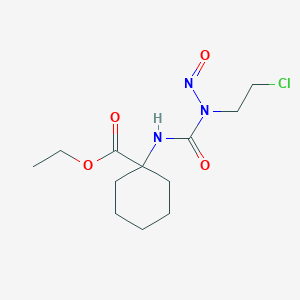

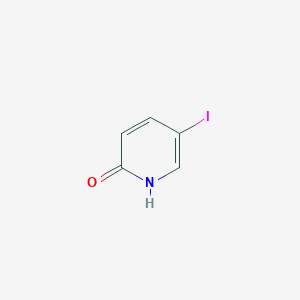
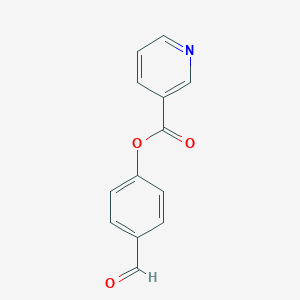
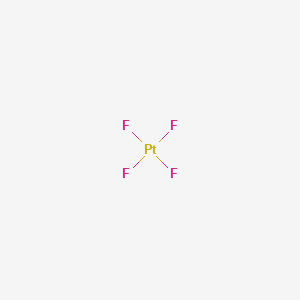
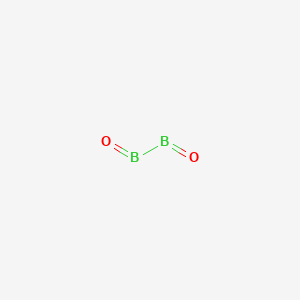
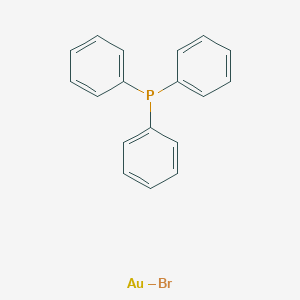
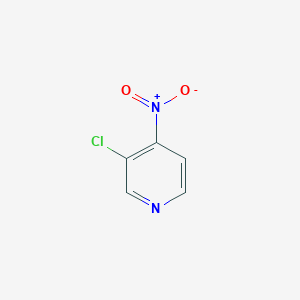

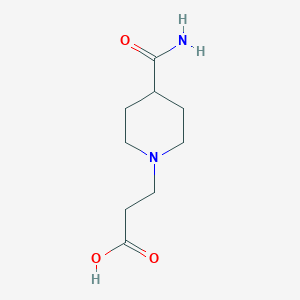
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
